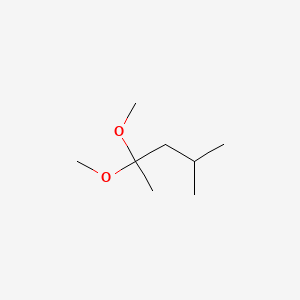

2,2-dimethoxy-4-methylpentane

説明

2,2-dimethoxy-4-methylpentane is a chemical compound with the molecular formula C8H18O2 . It has a molecular weight of 146.23 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18O2/c1-7(2)6-8(3,9-4)10-5/h7H,6H2,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 146.23 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Reaction with t-Butoxy Radicals

2,2-Dimethoxy-4-methylpentane, similar to its isomers like 3-methylpentane and 2,4-dimethylpentane, has been studied for its reactivity towards t-butoxy radicals. Research demonstrates that these hydrocarbons show varying degrees of reactivity and selectivity in hydrogen abstraction when exposed to t-butoxy radicals. This is significant in understanding radical-mediated reactions in organic chemistry (Dokolas, Loer, & Solomon, 1998).

In Graft Copolymerization

Studies have utilized isomers like 2,4-dimethylpentane and 3-methylpentane, which are structurally related to this compound, to model the chemistry of free radical graft copolymerization. This research aids in understanding how the chemical structure influences the grafting process in polyolefins (Dokolas et al., 2000).

Ultrasonic Studies at Low Temperatures

Research on ultrasonic propagation properties of saturated hydrocarbons, including this compound, has been conducted. These studies reveal insights into the relaxation processes and energy activation in these hydrocarbons at different temperatures, contributing to our understanding of their physical properties (Young & Petrauskas, 1956).

Catalytic Behavior in Chemical Transformations

Research involving related compounds like 4-methylpentan-2-ol indicates the importance of certain hydrocarbons in catalytic processes, such as the conversion to polymers with superior technological properties. Understanding these reactions provides valuable insights into industrial applications and materials science (Cutrufello et al., 2002).

Volumetric Property Studies

The volumetric properties of branched hexanes, including compounds structurally similar to this compound, have been examined using high-pressure, high-temperature methods. This research is vital in understanding the physical properties of these compounds under various conditions (Guerrero et al., 2013).

Safety and Hazards

The safety information for 2,2-dimethoxy-4-methylpentane indicates that it is a dangerous compound . The hazard statements include H225, H315, H319, and H335 . These codes correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

作用機序

Target of Action

4-Methyl-2-pentanone dimethylacetal, also known as 2,2-dimethoxy-4-methylpentane, is a chemical compound with the formula C8H18O2 It’s known to be used as a precursor for the preparation ofN-(1,3-dimethylbutyl)-N’-phenyl-p-phenylene diamine (6PPD) , which finds application as an antiozonant in tires .

Mode of Action

It’s known that the compound can undergo reactions to form other compounds . For instance, it can react with water to form C6H12O and 2 CH4O .

Biochemical Pathways

The compound’s ability to undergo reactions suggests that it may participate in various chemical and biochemical processes .

Result of Action

Its use as a precursor in the preparation of other compounds suggests that it may play a role in various chemical processes .

生化学分析

Biochemical Properties

It is known that ketones, a group of compounds to which 4-Methyl-2-pentanone dimethylacetal belongs, can participate in various biochemical reactions . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones

Molecular Mechanism

It is known that ketones can undergo reactions such as self-condensation, a type of aldol reaction

特性

IUPAC Name |

2,2-dimethoxy-4-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(2)6-8(3,9-4)10-5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPUFSIDCWSGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149540 | |

| Record name | 4-Methyl-2-pentanone dimethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1112-78-3 | |

| Record name | 4-Methyl-2-pentanone dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-pentanone dimethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxy-4-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine](/img/no-structure.png)